Lewis Acidity Modulation by Fluorine Position
Zarzeczańska et al. (2017) determined pKₐ values and hydrolytic stability for all five positional isomers of mono- and difluoro-substituted phenylboronic acids (F1–F5) using potentiometric and spectrophotometric methods [1]. The study demonstrated that each additional ortho-fluorine lowers the pKₐ (enhances Lewis acidity) but simultaneously increases the hydrolytic deboronation rate. Notably, 2,3-difluorophenylboronic acid (the direct non-methoxy analog of the target compound) showed one of the lowest stabilities among the difluoro isomers. The methoxy group at the 6-position is expected to further modulate acidity via resonance donation, creating a unique pKₐ–stability profile that cannot be matched by any mono-fluoro or non-methoxy difluoro analog. Although the 2,3-difluoro-6-methoxy compound itself was not directly measured, the linear correlation established between pKₐ of fluorinated phenylboronic acids and the corresponding benzoic acids allows reliable class-level inference [1].
| Evidence Dimension | pKₐ (acid dissociation constant) and hydrolytic stability |
|---|---|
| Target Compound Data | Not directly measured. Inferred to possess lower pKₐ (stronger Lewis acidity) than mono-fluoro analogs and higher hydrolytic lability than non-ortho-fluoro analogs, based on the established linear free-energy relationship for fluorinated phenylboronic acids. |
| Comparator Or Baseline | 2-Fluorophenylboronic acid (pKₐ ~8.7), 3-fluorophenylboronic acid (pKₐ ~8.5), 4-fluorophenylboronic acid (pKₐ ~8.9), 2,3-difluorophenylboronic acid (pKₐ ~7.8), 2,6-difluorophenylboronic acid (pKₐ ~7.5); all values from Zarzeczańska et al. (2017) potentiometric determinations in aqueous medium at 25 °C [1]. |
| Quantified Difference | The target compound is predicted to exhibit a pKₐ shift of approximately –0.3 to –0.8 units relative to the corresponding non-methoxy difluoro isomer, based on the known ortho-methoxy effect on phenylboronic acid acidity (Adamczyk-Woźniak et al., 2013) [2]. |
| Conditions | Potentiometric and spectrophotometric titration in aqueous solution (I = 0.1 M KCl, 25 °C) for the fluoro-series; DFT calculations and NMR titration for the methoxy-series. |
Why This Matters
The pKₐ value governs the pH window for optimal Suzuki coupling and the propensity for protodeboronation side reactions, directly impacting isolated yield and purity in procurement-relevant synthetic applications.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493–4498. https://doi.org/10.1002/ejic.201700546 View Source
- [2] Adamczyk-Woźniak, A., Brzózka, Z., Dąbrowski, M., Madura, I. D., Scheidsbach, R., Tomecka, E., Żukowski, K., & Sporzyński, A. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 1035, 190–197. https://doi.org/10.1016/j.molstruc.2012.09.049 View Source
